molecular formula C26H31N3O3 B3501281 N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,3,5-trimethylphenoxy)acetamide

N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No.: B3501281
M. Wt: 433.5 g/mol
InChI Key: MNCMRAJQCOMFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxadiazole is a class of heterocyclic compounds that contain a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . Oxadiazoles are known for their broad range of chemical and biological properties, making them important synthons in the development of new drugs .


Synthesis Analysis

Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine . There are various synthetic routes for 2, 5-disubstituted 1,3,4-oxadiazole and their derived products .


Molecular Structure Analysis

Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . There are four different known isomers of oxadiazole: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .

Future Directions

Oxadiazoles have become important synthons in the development of new drugs . The broad range of chemical and biological properties of oxadiazoles has led to their wide study by researchers . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,3,5-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3/c1-18-14-19(2)20(3)23(15-18)31-17-25(30)29(22-12-8-5-9-13-22)16-24-27-26(28-32-24)21-10-6-4-7-11-21/h4,6-7,10-11,14-15,22H,5,8-9,12-13,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCMRAJQCOMFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C4CCCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,3,5-trimethylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,3,5-trimethylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,3,5-trimethylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,3,5-trimethylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,3,5-trimethylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,3,5-trimethylphenoxy)acetamide

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